2-Chloro-6-methoxypyridine-4-carbonyl chloride
Overview
Description
2-Chloro-6-methoxypyridine-4-carbonyl chloride: is a chemical compound with the molecular formula C7H5Cl2NO2 and a molecular weight of 206.03 g/mol . It is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-Chloro-6-methoxypyridine-4-carbonyl chloride typically begins with 2-chloro-4-nitropyridine.
Reaction Conditions: The nitro group is reduced, and the resulting amine is then subjected to chlorination and methoxylation reactions to introduce the chloro and methoxy groups at the desired positions.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Chloro-6-methoxypyridine-4-carbonyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various boron reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under basic conditions.
Suzuki-Miyaura Coupling: This reaction often uses palladium catalysts and boronic acids or esters under mild conditions.
Major Products:
- The major products depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield an amide, while coupling with a boronic acid would form a biaryl compound .
Scientific Research Applications
Chemistry:
Building Blocks: It serves as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology and Medicine:
Proteomics Research: It is used in proteomics research to study protein interactions and functions.
Industry:
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methoxypyridine-4-carbonyl chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates in coupling reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting partners .
Comparison with Similar Compounds
2-Chloro-6-methylpyridine-4-carbonyl chloride: Similar in structure but with a methyl group instead of a methoxy group.
2-Chloro-6-methoxypyridine-4-carboxylic acid: Similar but with a carboxylic acid group instead of a carbonyl chloride.
Uniqueness:
Biological Activity
2-Chloro-6-methoxypyridine-4-carbonyl chloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Chemical Formula : C_8H_7ClN_2O_2
- Molecular Weight : 188.60 g/mol
- CAS Number : 116853-97-5
Mechanisms of Biological Activity
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to altered metabolic pathways in cells.
- Receptor Interaction : It interacts with various receptors, potentially modulating signaling pathways crucial for cell proliferation and survival.
- Antiproliferative Effects : Studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound:
- Case Study 1 : A study demonstrated that this compound exhibited significant antiproliferative activity against human lung adenocarcinoma (A549) cells with an IC50 value of approximately 10 µM, indicating its potential as a therapeutic agent against lung cancer .
- Case Study 2 : Another investigation revealed that it inhibited the growth of melanoma cells (A375) with an IC50 of 5.7 µM, suggesting selective cytotoxicity towards malignant cells .
The mechanism by which this compound exerts its anticancer effects includes:
- Induction of apoptosis through activation of caspases.
- Inhibition of cell cycle progression at the G1/S checkpoint.
- Modulation of signaling pathways associated with cell survival and proliferation.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
- Absorption : The compound demonstrates good gastrointestinal absorption.
- Distribution : It is expected to distribute widely in tissues due to its lipophilicity.
- Metabolism : Metabolic pathways involve hydroxylation and conjugation, leading to various metabolites that may also exhibit biological activity.
Data Summary Table
Property | Value |
---|---|
Molecular Weight | 188.60 g/mol |
CAS Number | 116853-97-5 |
Anticancer Activity (A549) | IC50 ~ 10 µM |
Anticancer Activity (A375) | IC50 ~ 5.7 µM |
Absorption | Good gastrointestinal absorption |
Distribution | Wide tissue distribution |
Properties
IUPAC Name |
2-chloro-6-methoxypyridine-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-12-6-3-4(7(9)11)2-5(8)10-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITCMXVSFUDYGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=C1)C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381949 | |
Record name | 2-chloro-6-methoxypyridine-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116853-97-5 | |
Record name | 2-chloro-6-methoxypyridine-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-6-methoxyisonicotinoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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